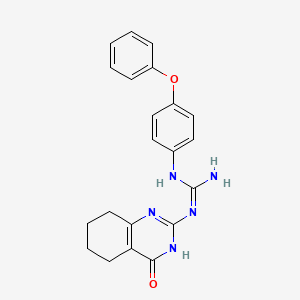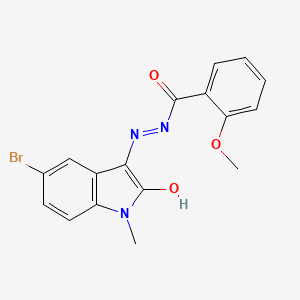
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine, also known as OHQ, is a compound that has gained significant attention in the scientific community due to its potential in various research applications. OHQ is a guanidine derivative that has been synthesized through a multi-step process, and its mechanism of action is still being investigated.
作用机制
The mechanism of action of N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine is still being investigated, but it is believed to be related to its ability to inhibit the activity of protein kinase CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. This compound has been shown to inhibit CK2 activity by binding to the ATP-binding site of the enzyme, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
实验室实验的优点和局限性
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine has several advantages for lab experiments, including its ability to inhibit the activity of protein kinase CK2, which is involved in various cellular processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine. One direction is to investigate the potential of this compound in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to investigate the potential of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
合成方法
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine is synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl oxalyl chloride to form 2-oxo-2-phenylethyl benzoate. The resulting product is then reacted with hydrazine hydrate to form 2-phenylhydrazinobenzoic acid. This compound is then reacted with 2-aminobenzamide to form this compound.
科学研究应用
N-(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)-N'-(4-phenoxyphenyl)guanidine has been found to have potential in various research applications, including cancer research, neurological disorders, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of the protein kinase CK2, which is involved in cell growth and proliferation. This compound has also been found to have neuroprotective effects by reducing the production of reactive oxygen species and preventing neuronal cell death. Additionally, this compound has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
属性
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-1-(4-phenoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c22-20(26-21-24-18-9-5-4-8-17(18)19(27)25-21)23-14-10-12-16(13-11-14)28-15-6-2-1-3-7-15/h1-3,6-7,10-13H,4-5,8-9H2,(H4,22,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTLAVBWHSAPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)/N=C(/N)\NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6107076.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6107083.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(2,3,4-trimethoxybenzoyl)piperidine](/img/structure/B6107094.png)
![N-(tert-butyl)-2-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide hydrochloride](/img/structure/B6107101.png)

![2-[4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6107123.png)
![4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6107127.png)
![2-(4-{[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]amino}-6-methylpyrimidin-2-yl)phenol](/img/structure/B6107131.png)


![1-tert-butyl-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6107151.png)
![2-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107167.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6107175.png)
![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6107177.png)